6-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyridine
Overview
Description
6-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyridine: is a heterocyclic compound that belongs to the class of triazolopyridines. It is characterized by the presence of a bromine atom at the 6th position and a chlorine atom at the 3rd position on the triazolo[4,3-a]pyridine ring system.
Mechanism of Action
- Some studies suggest that similar triazolo derivatives interact with enzymes, kinases, and receptors. For instance, they may bind to histone acetyltransferases (such as PCAF) or kinases involved in cancer pathways .
- However, related triazolo derivatives have been investigated for their antifungal, antitumor, and kinase inhibitory activities .
Target of Action
Biochemical Pathways
Result of Action
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-chloropyridine-2-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then treated with bromine to introduce the bromine atom at the 6th position, followed by cyclization to form the triazolo[4,3-a]pyridine ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to introduce additional functional groups or reduction to modify the existing ones.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium tert-butoxide, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with various functional groups, while oxidation and reduction can lead to the formation of hydroxylated or dehalogenated products .
Scientific Research Applications
Chemistry: In chemistry, 6-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyridine is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: In the field of biology and medicine, this compound has shown potential as a pharmacophore in the design of new drugs. It exhibits biological activities such as antifungal, antibacterial, and anticancer properties. Researchers are exploring its use in developing new therapeutic agents .
Industry: Industrially, this compound is used in the production of specialty chemicals and advanced materials. Its ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of high-value products .
Comparison with Similar Compounds
- 6-Bromo-[1,2,4]triazolo[4,3-a]pyridine
- 3-Chloro-[1,2,4]triazolo[4,3-a]pyridine
- 6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine
Comparison: Compared to these similar compounds, 6-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyridine is unique due to the presence of both bromine and chlorine atoms, which confer distinct chemical reactivity and biological activity. This dual halogenation allows for more diverse chemical modifications and enhances its potential as a versatile intermediate in various applications .
Properties
IUPAC Name |
6-bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClN3/c7-4-1-2-5-9-10-6(8)11(5)3-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEKLXNPEIBPNKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1020036-34-3 | |
Record name | 6-bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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